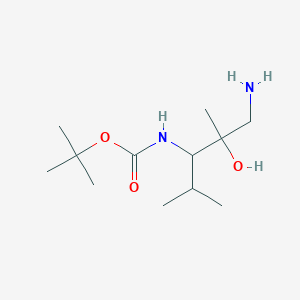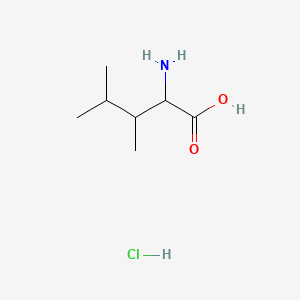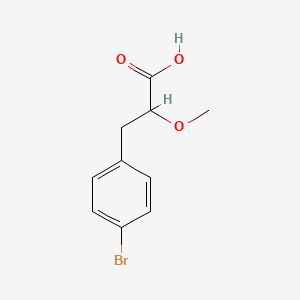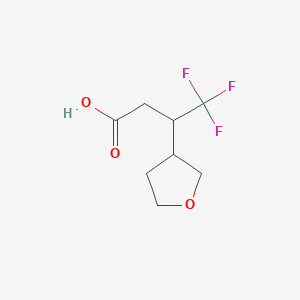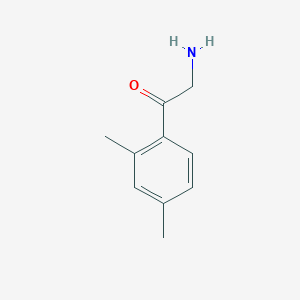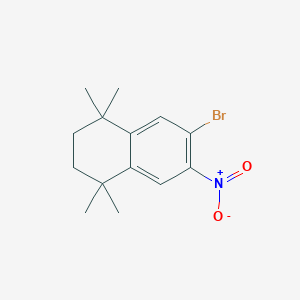
4,6-Dipropyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dipropyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with propyl groups at the 4 and 6 positions and an amine group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dipropyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like sodium carbonate or potassium carbonate. The reaction proceeds through the formation of intermediate chlorotriazines, which are subsequently substituted by propylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Triazine oxides
Reduction: Reduced triazine derivatives
Substitution: Substituted triazine derivatives with various functional groups
Applications De Recherche Scientifique
4,6-Dipropyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 4,6-Dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of monoamines such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-1,3,5-triazin-2-amine
- 4,6-Diethyl-1,3,5-triazin-2-amine
- 4,6-Diisopropyl-1,3,5-triazin-2-amine
Uniqueness
4,6-Dipropyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl analogs, the propyl groups provide increased hydrophobicity and steric bulk, which can influence its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4,6-dipropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-3-5-7-11-8(6-4-2)13-9(10)12-7/h3-6H2,1-2H3,(H2,10,11,12,13) |
Clé InChI |
YTKMLLPMWGGXDC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


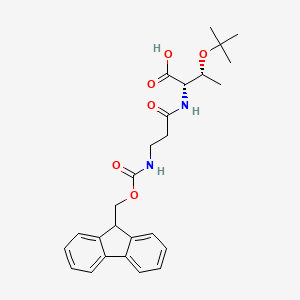
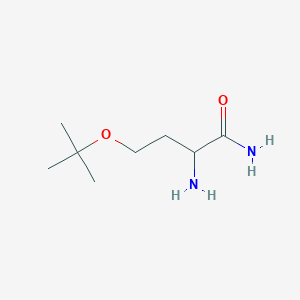



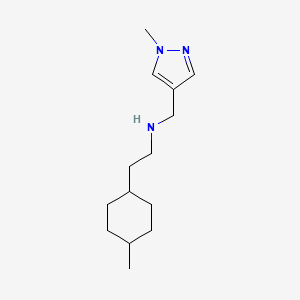

![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
